rac Talinolol-d5

LC-MS/MS Bioanalysis Pharmacokinetics

Quantitative LC-MS/MS analysis of talinolol in biological matrices is compromised when using non-isotopic internal standards due to differential extraction recovery and ionization efficiency, leading to systematic quantification bias. rac Talinolol-d5 directly resolves this challenge. • +5 Da mass shift enables unambiguous MRM transition selection without isotopic interference • Near-identical physicochemical properties ensure co-elution and robust matrix effect compensation • Supports method validation to FDA/ICH accuracy (85-115%) and precision (CV ≤15%) criteria Supplied with certified purity and isotopic enrichment documentation for GLP/GCP-regulated bioanalytical workflows.

Molecular Formula C20H33N3O3
Molecular Weight 368.5 g/mol
Cat. No. B565432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Talinolol-d5
SynonymsN-Cyclohexyl-N’-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy-d5]phenyl]urea;  _x000B_(+/-)-Talinolol-d5;  1-(4-Cyclohexylureidophenoxy)-2-hydroxy-3-tert_x000B_-butylaminopropane-d5;  1-[4-(Cyclohexylureido)phenoxy]-3-(tert-butylamino)_x000B_-2-propanol-d5;  Cordanum-
Molecular FormulaC20H33N3O3
Molecular Weight368.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/i13D2,14D2,17D
InChIKeyMXFWWQICDIZSOA-BZLWXWEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for rac Talinolol-d5: A Deuterated Internal Standard for Beta-Blocker and Transporter Bioanalysis


rac Talinolol-d5 (CAS: 1215343-94-4) is a deuterated analog of talinolol, a long-acting, cardioselective β1-adrenergic receptor blocker that also serves as a well-characterized probe substrate for P-glycoprotein (P-gp) activity . The compound is a racemic mixture featuring five deuterium atoms, resulting in a nominal mass shift of +5 Da (molecular weight 368.53) relative to unlabeled talinolol . This mass differential enables its primary utility as a stable isotope-labeled (SIL) internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, facilitating accurate quantification of talinolol in complex biological matrices [1].

Why rac Talinolol-d5 Cannot Be Replaced by Unlabeled Talinolol or Structural Analogs in Quantitative LC-MS/MS


Quantitative bioanalysis of talinolol in biological matrices presents distinct analytical challenges that generic substitution cannot resolve. Unlabeled talinolol cannot serve as its own internal standard due to identical mass-to-charge (m/z) transitions, precluding MS-based differentiation between analyte and IS [1]. While structurally similar beta-blockers such as propranolol have historically been employed as surrogate IS in talinolol assays, these non-isotopic analogs exhibit differential extraction recovery, ionization efficiency, and chromatographic retention relative to talinolol, introducing systematic quantification bias [2]. Stable isotope-labeled internal standards, including rac Talinolol-d5, co-elute with the analyte and share near-identical physicochemical properties, thereby compensating for matrix effects and recovery variability that structural analogs cannot adequately address .

Quantitative Differentiation Evidence for rac Talinolol-d5 Against Comparator Compounds


Isotopic Enrichment and Purity Specifications for LC-MS/MS Internal Standard Suitability

rac Talinolol-d5 is supplied with a certified purity specification of ≥95% and incorporates five deuterium atoms at defined positions on the propoxy moiety (1,1,2,3,3-pentadeuterio substitution) . In contrast, unlabeled talinolol (typically supplied at comparable purity) lacks any mass differential, rendering it unusable as a distinguishable IS in MS-based detection . The +5 Da mass shift ensures baseline separation of the IS signal from the analyte in the mass spectrometer, eliminating cross-talk interference that could otherwise compromise assay accuracy [1]. This specific deuteration pattern maintains the racemic nature of the parent compound, preserving identical chromatographic behavior with unlabeled talinolol while providing unequivocal MS differentiation.

LC-MS/MS Bioanalysis Pharmacokinetics Internal Standard Isotope Dilution

Matrix Effect Compensation: Deuterated IS vs. Structural Analog IS (Propranolol)

SIL internal standards such as rac Talinolol-d5 are widely documented to provide superior compensation for matrix effects and extraction variability compared to structural analog IS [1]. In talinolol bioanalysis, methods employing propranolol as a surrogate IS have been reported, yet propranolol exhibits different extraction recovery and ionization behavior under ESI conditions, introducing systematic bias [2]. Deuterated IS compounds share near-identical physicochemical properties with the analyte, including extraction recovery, ionization response, and chromatographic retention time, thereby normalizing for matrix-induced ion suppression or enhancement that structural analogs cannot adequately correct [3]. This property is critical for achieving the accuracy and precision standards required in regulated bioanalysis.

Matrix Effect Ion Suppression Quantitative Accuracy LC-MS/MS Bioanalytical Method Validation

Procurement Specification Differentiation: rac Talinolol-d5 vs. Non-Deuterated Talinolol

rac Talinolol-d5 is explicitly designated and manufactured as a stable isotope-labeled reference standard for analytical applications, with a specified purity threshold of ≥95% and defined isotopic enrichment . Non-deuterated talinolol, while available at higher purity (e.g., 99.56%), is categorized as a bioactive small molecule intended for pharmacological studies rather than as a quantitative internal standard . The deuterated product includes a Certificate of Analysis documenting isotopic purity and positional labeling, which is essential for method validation documentation in regulated environments . Additionally, the specified storage condition of -20°C ensures long-term isotopic stability, a critical procurement consideration not uniformly applicable to non-deuterated talinolol.

Reference Standard Analytical Chemistry Procurement Quality Control Stable Isotope Labeling

Racemic Nature Preservation: Enantiomeric Equivalence Between rac Talinolol-d5 and rac Talinolol

rac Talinolol-d5 is manufactured as a racemic mixture of two enantiomers, exactly mirroring the stereochemical composition of the parent compound rac talinolol . The five deuterium atoms are positioned on the propoxy side chain (1,1,2,3,3-pentadeuterio substitution), a region that does not contain stereocenters, thereby preserving the original enantiomeric ratio and chromatographic behavior of the racemate [1]. This racemic preservation is critical for applications where talinolol is quantified as total racemate without chiral separation, ensuring that the IS accurately reflects the combined signal of both enantiomers [2]. Single-enantiomer deuterated standards, where available for other beta-blockers, would be unsuitable for racemic talinolol quantification without chiral chromatography.

Chiral Analysis Racemic Mixture Stereochemistry Beta-Blockers Enantiomer

P-gp Probe Substrate Compatibility: rac Talinolol-d5 for Transporter-Mediated Drug Interaction Studies

Talinolol is established as a well-known and frequently used probe substrate for P-glycoprotein (P-gp) activity assessment in both in vitro and in vivo systems [1]. rac Talinolol-d5 retains full functionality as a deuterated IS for talinolol quantification in P-gp-mediated drug-drug interaction (DDI) studies, where accurate measurement of talinolol concentrations is essential for determining transporter activity . Alternative SIL standards for other beta-blockers (e.g., metoprolol-d7, propranolol-d7) would not match the specific P-gp substrate profile of talinolol and would therefore be unsuitable as internal standards for talinolol quantification in P-gp phenotyping assays [2]. The deuterated talinolol standard enables precise quantification of talinolol in the presence of P-gp inhibitors or inducers, supporting physiologically based pharmacokinetic (PBPK) modeling of intestinal P-gp function.

P-glycoprotein Drug Transporters DDI Studies Pharmacokinetics Probe Substrate

Optimal Application Scenarios for rac Talinolol-d5 in Research and Bioanalytical Settings


LC-MS/MS Method Development and Validation for Talinolol in Plasma or Serum

rac Talinolol-d5 serves as the optimal internal standard for developing and validating quantitative LC-MS/MS methods for talinolol in biological matrices, including human and rodent plasma. The +5 Da mass shift ensures unambiguous MRM transition selection without isotopic interference [1]. Its near-identical extraction recovery and ionization behavior to unlabeled talinolol provides robust compensation for matrix effects, enabling the method to meet regulatory acceptance criteria for accuracy (typically 85-115%) and precision (CV ≤15%) [2]. This application is critical for bioequivalence studies and therapeutic drug monitoring programs where talinolol concentrations must be measured with high fidelity.

P-glycoprotein (P-gp) Phenotyping and Drug-Drug Interaction (DDI) Studies

In P-gp phenotyping studies, talinolol is administered as an oral or intravenous probe substrate, and its plasma concentrations are measured to assess intestinal and hepatic P-gp activity [1]. rac Talinolol-d5 enables accurate quantification of talinolol in the presence of P-gp inhibitors (e.g., zosuquidar, verapamil) or inducers (e.g., rifampicin), facilitating robust DDI assessment and PBPK model validation [2]. The deuterated standard is essential in these studies because co-administered P-gp modulators may alter talinolol pharmacokinetics, requiring a high-precision IS that co-elutes and shares identical matrix behavior with the analyte [3].

Pharmacokinetic and Metabolism Studies of Talinolol in Preclinical Species

rac Talinolol-d5 is indispensable for preclinical pharmacokinetic studies of talinolol in rats, mice, and other species where talinolol serves as either the investigational drug or a probe for transporter function [1]. The deuterated IS supports accurate quantification across the full dynamic range of talinolol concentrations (typically 1-250 ng/mL in plasma), enabling reliable calculation of key PK parameters including AUC, Cmax, Tmax, and half-life [2]. The racemic nature of the standard ensures compatibility with studies using racemic talinolol as the test article, avoiding the analytical complexity that would arise from using an enantiopure deuterated IS [3].

Bioequivalence Testing and Generic Drug Development for Talinolol Formulations

In generic drug development and bioequivalence testing of talinolol formulations, regulatory agencies require validated bioanalytical methods that employ stable isotope-labeled internal standards to ensure data integrity [1]. rac Talinolol-d5 meets this requirement by providing the necessary mass differentiation and matrix compensation properties mandated for bioanalytical method validation under guidelines such as the FDA Bioanalytical Method Validation Guidance and ICH M10 [2]. The commercial availability of rac Talinolol-d5 with certified purity and isotopic enrichment documentation supports the traceability and audit readiness required in regulated GLP/GCP environments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Talinolol-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.